molecular formula C12H16N4O3 B2742619 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034390-34-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2742619
CAS RN: 2034390-34-4
M. Wt: 264.285
InChI Key: SLDQCFFUEQXKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties . They can be synthesized to target a wide range of bacterial and fungal pathogens. The presence of the imidazole ring in the compound structure suggests potential use in developing new antimicrobial agents that could be effective against drug-resistant strains .

Anticancer Research

The structural complexity of this compound makes it a candidate for anticancer research. Imidazole-containing compounds have been evaluated for their cytotoxic activity against various human cancer cell lines. This compound could be synthesized and tested for its efficacy in inhibiting tumor growth and proliferation .

Anti-inflammatory Applications

Imidazole derivatives have shown anti-inflammatory effects in various studies. This compound could be investigated for its potential to reduce inflammation in conditions such as arthritis, asthma, and other inflammatory diseases .

Antiviral Research

The imidazole ring is a feature in many antiviral drugs. Research into the applications of this compound could lead to the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Antidiabetic Potential

Some imidazole derivatives have been reported to exhibit antidiabetic activity. This compound could be part of studies aiming to discover new medications or therapeutic strategies for managing diabetes .

Neuroprotective Effects

Imidazole compounds have been associated with neuroprotective properties. This could make the compound a subject of interest in the research of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Drug Development Synthon

The imidazole ring is a key component in many pharmaceuticals. This compound could serve as a synthon in the synthesis of new drugs, offering a scaffold for the development of molecules with a broad range of therapeutic applications .

Future Directions

The future directions for research on imidazole derivatives are vast, given their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-10-8-11(15-19-10)12(17)14-3-6-18-7-5-16-4-2-13-9-16/h2,4,8-9H,3,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQCFFUEQXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide

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